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molecular formula C10H10N2 B1282606 1-(4-Aminophenyl)cyclopropanecarbonitrile CAS No. 108858-86-2

1-(4-Aminophenyl)cyclopropanecarbonitrile

Cat. No. B1282606
M. Wt: 158.2 g/mol
InChI Key: JTMAWZMLYUMWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07667039B2

Procedure details

750 mg (4 mmol) of 4-(1-cyano-cyclopropyl)-benzoic acid (Example 110b) in 20 ml of tert-butanol are stirred in presence of 0.86 ml (4 mmol) diphenylphosphoryl azide (DPPA, Fluka, Buchs, Switzerland) and 0.59 ml (4 mmol) triethylamine at 95° C. for 3 h. Are added 0.43 ml (2 mmol) DPPA and 0.29 ml (2 mmol) triethylamine and the reaction mixture is stirred at 95° C. for 30 min. The reaction mixture is evaporated to dryness and then is taken in EtOAc and washed with H2O, dried over Na2SO4, filtered and evaporated. The solid is separated by flash chromatography (CH2Cl2-MeOH 99:1). The purified compound is treated in 5 ml 4 M HCl in dioxane at rt for 2 h. The crude deprotected product is purified by flash chromatography (CH2Cl2-MeOH 98:2). The product is triturated in MeOH to give the title compound. Analytical HPLC: tret=3.68 minutes (Grad 2).
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
0.59 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.43 mL
Type
reactant
Reaction Step Two
Quantity
0.29 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([C:6]2[CH:14]=[CH:13][C:9](C(O)=O)=[CH:8][CH:7]=2)[CH2:5][CH2:4]1)#[N:2].C1(P([N:29]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.C(N(CC)CC)C>C(O)(C)(C)C>[NH2:29][C:9]1[CH:13]=[CH:14][C:6]([C:3]2([C:1]#[N:2])[CH2:5][CH2:4]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
C(#N)C1(CC1)C1=CC=C(C(=O)O)C=C1
Name
Quantity
0.86 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
0.59 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0.43 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
0.29 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 95° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to dryness
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The solid is separated by flash chromatography (CH2Cl2-MeOH 99:1)
ADDITION
Type
ADDITION
Details
The purified compound is treated in 5 ml 4 M HCl in dioxane at rt for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The crude deprotected product is purified by flash chromatography (CH2Cl2-MeOH 98:2)
CUSTOM
Type
CUSTOM
Details
The product is triturated in MeOH

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1(CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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